![molecular formula C17H27N3O5 B2927877 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide CAS No. 899958-20-4](/img/structure/B2927877.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide
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Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H27N3O5 and its molecular weight is 353.419. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research on similar compounds has shown significant advancements in the synthesis and theoretical understanding of biologically active compounds. For instance, Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin to produce novel classes of compounds with potential biological activities, demonstrating the versatility of spiro compounds in synthesizing bioactive molecules (Amirani Poor et al., 2018).
Antiviral and Antimicrobial Applications
Compounds with a spiro structure have been explored for their antiviral and antimicrobial properties. For example, Apaydın et al. (2020) designed and synthesized a series of spirothiazolidinone derivatives that exhibited strong antiviral activity against influenza A/H3N2 virus, indicating the potential of spiro compounds in antiviral therapy (Apaydın et al., 2020).
Pharmacological Evaluation
The pharmacological evaluation of spiro compounds has also been a subject of interest. Obniska et al. (2007) synthesized a series of N-4-arylpiperazin-1-yl amides of spiro[4.5]dec-2-yl-propionic acid, showing promise as anticonvulsants. This underscores the therapeutic potential of spiro compounds in neurological disorders (Obniska et al., 2007).
Receptor Affinity and Activity
Spiro compounds' interaction with biological receptors has been explored to understand their mechanism of action better. Franchini et al. (2014) investigated 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine derivatives for their affinity and activity at 5-HT1AR and α1-adrenoceptor subtypes, highlighting the potential for developing selective ligands based on spiro frameworks (Franchini et al., 2014).
properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-13(21)19-7-9-20(10-8-19)16(23)15(22)18-11-14-12-24-17(25-14)5-3-2-4-6-17/h14H,2-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPRHIVNLHJUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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